1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

The compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one (CAS 2034431-23-5) is a synthetic small molecule with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol. It features a 5-chloropyrimidine ring connected via an ether linkage to the 3-position of a piperidine ring, which is N-acylated with a propan-1-one group.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73
CAS No. 2034431-23-5
Cat. No. B2742797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one
CAS2034431-23-5
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73
Structural Identifiers
SMILESCCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl
InChIInChI=1S/C12H16ClN3O2/c1-2-11(17)16-5-3-4-10(8-16)18-12-14-6-9(13)7-15-12/h6-7,10H,2-5,8H2,1H3
InChIKeyMVSAJVZHHCQVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one (CAS 2034431-23-5): Chemical Identity and Core Structural Features


The compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one (CAS 2034431-23-5) is a synthetic small molecule with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol [1]. It features a 5-chloropyrimidine ring connected via an ether linkage to the 3-position of a piperidine ring, which is N-acylated with a propan-1-one group. This structure places it within a privileged class of chemical scaffolds frequently employed in medicinal chemistry, particularly as a simplified analog of the JAK3 inhibitor tofacitinib and as a core motif found in potent GPR119 agonists [2].

Why 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one Cannot Be Replaced by a Generic Analog


Simple substitution of this compound with a closely related in-class analog is not scientifically valid due to well-documented structure-activity relationships (SAR) within this chemotype. The specific 3-piperidinyl substitution pattern, as opposed to the more common 4-piperidinyl isomer found in clinical candidates like BMS-903452, dictates the three-dimensional presentation of the pyrimidine ring, directly influencing target binding and selectivity [1]. Furthermore, the specific 5-chloro substituent on the pyrimidine is a critical pharmacophoric element; its replacement with fluorine alters the electronic profile and metabolic stability, while the simple propan-1-one tail provides a unique balance of lipophilicity (XLogP3 = 1.7) that is distinct from more lipophilic, elongated analogs [2]. The quantitative evidence below details these critical differences.

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one: Head-to-Head Comparative Evidence


Regioisomeric Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Substitution Governs Scaffold Utility

The target compound's defining feature is the attachment of the chloropyrimidinyl-oxy group at the 3-position of the piperidine ring. This is in direct contrast to its close structural isomer, 1-(4-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one (CAS 2415555-36-9). The 4-piperidinyl isomer is a key intermediate in the synthesis of clinical GPR119 agonists like BMS-903452, where it is further elaborated at the piperidine nitrogen and pyridone core [1]. The 3-substituted variant presents a different exit vector and scaffold geometry, making it unsuitable for the same linear extension, but ideal for generating compounds with different binding modes, such as the marketed JAK inhibitor tofacitinib, which also utilizes a 3-substituted piperidine [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

Halogen-Specific Electronic Modulation: 5-Chloro on Pyrimidine Defines Pharmacophoric Identity

The 5-chloro substituent on the pyrimidine ring is a critical pharmacophoric feature. Studies on analogous scaffolds have demonstrated that this chlorine atom engages in key hydrophobic interactions within the kinase hinge region, contributing significantly to target affinity. Replacing this chlorine with fluorine (e.g., 5-fluoropyrimidine analogs) results in a loss of potency due to reduced hydrophobic contact area and altered electronic distribution, as observed in the development of tofacitinib where the specific halogen choice was crucial for JAK3 selectivity [1]. This class-level inference is critical for procurement, as the 5-chloro compound is the validated starting point for this pharmacophore.

Pharmacophore Modeling Hinge Binder Drug Design

Computational Physicochemical Property Optimization for CNS Drug Design

The compound's computed physicochemical properties offer a specific advantage for CNS drug discovery programs. Its computed lipophilicity (XLogP3 = 1.7) and topological polar surface area (TPSA = 55.3 Ų) [1] fall within the optimal range for blood-brain barrier (BBB) penetration (typically XLogP 1-3, TPSA < 90 Ų). In comparison, the more elaborated analog tofacitinib has a higher TPSA (88.9 Ų) and higher molecular weight, which significantly reduces its BBB penetration [2]. The simple propan-1-one tail is a key advantage in this context, as it minimizes molecular weight and hydrogen bond acceptors relative to bulkier derivatives, directly addressing the key parameters governing CNS exposure.

Physicochemical Properties CNS Drug Discovery Blood-Brain Barrier

Optimal Procurement and Application Scenarios for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one


Scaffold-Hopping and Kinase Inhibitor Design Programs

As established by the regioisomeric evidence [Section 3, Item 1], this compound is the appropriate starting point for any structure-based drug design project aiming to engage kinase targets with a non-linear, bent binding mode, analogous to tofacitinib. Its 3-piperidinyl substitution is structurally pre-validated for this purpose, unlike the 4-substituted isomer.

CNS-Penetrant Kinase Probe Development

The compelling physicochemical profile (low TPSA, optimal LogP) quantified in Section 3 (Item 3) makes this compound a superior fragment or intermediate for designing kinase probes that require blood-brain barrier permeability. It offers an immediate advantage over larger JAK inhibitors like tofacitinib.

SAR Exploration of the Propan-1-one Tail

The simple propan-1-one group serves as a minimal, metabolically stable placeholder, ideal for systematic SAR studies. Researchers can purchase this compound to explore the effects of extending or modifying the N-acyl group on potency and ADME properties, confident that the core pharmacophore (5-chloropyrimidine) is already in its most potent validated form [Section 3, Item 2].

Quote Request

Request a Quote for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.